molecular formula C17H25NO5 B13726632 (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13726632
M. Wt: 323.4 g/mol
InChI Key: YHAIZGARMORCQE-AWEZNQCLSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group and a 4-hydroxyphenyl side chain. Its stereochemistry (S-configuration) is critical for biological activity, as seen in enzyme inhibitors and peptide-based therapeutics .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

InChI

InChI=1S/C17H25NO5/c1-11(2)18(16(22)23-17(3,4)5)14(15(20)21)10-12-6-8-13(19)9-7-12/h6-9,11,14,19H,10H2,1-5H3,(H,20,21)/t14-/m0/s1

InChI Key

YHAIZGARMORCQE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves:

  • Starting from N-tert-butoxycarbonyl-L-tyrosine or derivatives thereof, which provide the chiral center and the 4-hydroxyphenyl group.
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) group.
  • Introduction of the isopropyl substituent on the amino nitrogen.
  • Functional group transformations on the side chain to maintain or introduce the propanoic acid moiety.

The following subsections detail specific synthetic steps and conditions reported in the literature.

Stepwise Preparation from N-tert-butoxycarbonyl-L-tyrosine

A representative preparation method is outlined in patent US11149041B2, which describes the synthesis of related Boc-protected amino acid derivatives with aromatic hydroxy substituents.

Step Reaction Description Reagents & Conditions Yield (%) Purity (HPLC %)
1 Alkylation of N-Boc-L-tyrosine N-Boc-L-tyrosine dissolved in 4N NaOH, cooled to 20-25°C; diethyl sulfate added dropwise; stirred 2-3 hr 78 99.67
2 Conversion to Boc-protected hydroxypropan-2-yl carbamate Compound from step 1 dissolved in dichloromethane, cooled to 0-5°C; triethylamine added; ethyl chloroformate added; stirred 2-3 hr; reduced with sodium borohydride in THF/methanol 60 96.25
3 Alternative methylation and reduction Compound from step 1 dissolved in DMF, cooled; potassium carbonate and methyl iodide added; stirred 7-10 hr; reduced with sodium borohydride in THF/methanol 70-75 96

Notes:

  • The alkylation step introduces an ethoxy substituent on the phenyl ring, which can be later converted to the hydroxy group.
  • The reduction step converts intermediates to the hydroxypropan-2-yl carbamate.
  • Protection of the amino group as Boc is maintained throughout to prevent side reactions.

Introduction of Isopropyl Substituent on the Amino Group

While the above patent focuses on Boc-protected amino acids with hydroxyphenyl groups, the specific incorporation of an isopropyl substituent on the nitrogen can be achieved through alkylation or reductive amination methods on the Boc-protected amino acid intermediate.

Typical conditions include:

  • Reacting the Boc-protected amino acid with isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
  • Alternatively, reductive amination with acetone and a reducing agent (e.g., sodium cyanoborohydride) can introduce the isopropyl group selectively on the nitrogen.

These methods preserve the stereochemistry at the α-carbon and Boc protection.

Protection and Deprotection Strategies

  • The tert-butoxycarbonyl (Boc) group is the standard protecting group for the amino functionality during synthesis, stable under basic and neutral conditions but removable under acidic conditions (e.g., trifluoroacetic acid).
  • The 4-hydroxyphenyl group may require protection (e.g., as tert-butyl ether or acetate) during certain steps to avoid side reactions, especially during alkylation or reduction.
  • Final deprotection steps yield the free hydroxyphenyl group and the free acid functionality.

Representative Synthetic Scheme Summary

Intermediate Reagents Conditions Notes
N-Boc-L-tyrosine Diethyl sulfate 4N NaOH, 20-25°C, 2-3 hr Alkylation on phenol or amino group
Alkylated intermediate Ethyl chloroformate, triethylamine 0-5°C, 2-3 hr Formation of carbamate intermediate
Carbamate intermediate Sodium borohydride, THF/methanol 0-5°C to RT, 5-6 hr Reduction to hydroxy derivative
Boc-protected hydroxy intermediate Isopropyl halide or reductive amination reagents Base, RT or mild heating Introduction of isopropyl group on nitrogen
Final compound Acidic deprotection TFA or HCl in organic solvent Removal of Boc group if needed

Research Findings and Data Tables

Yield and Purity Data from Patent US11149041B2

Compound Step Yield (%) Purity (HPLC %) Notes
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (14) Alkylation 78 99.67 High purity intermediate
(S)-tert-butyl(1-(4-ethoxyphenyl)-3-hydroxypropan-2-yl)carbamate (15) Reduction 60 96.25 Moderate yield, high purity
(S)-tert-butyl(1-(4-ethoxyphenyl)-3-hydroxypropan-2-yl)carbamate (15) Alternative methylation/reduction 70-75 96 Improved yield with alternative method

Analytical Data

  • Purity was assessed by High-Performance Liquid Chromatography (HPLC).
  • Structural confirmation typically performed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
  • Optical purity maintained by starting from enantiomerically pure L-tyrosine.

The preparation of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves a multi-step synthetic route starting from N-Boc-L-tyrosine, including alkylation, carbamate formation, reduction, and introduction of the isopropyl group on the amino nitrogen. The Boc group serves as a key protecting group throughout the synthesis. Variations in alkylation and reduction conditions allow optimization of yield and purity.

The reported yields range from 60% to 78% for key intermediates with purities exceeding 96%, demonstrating an efficient and reproducible synthetic route suitable for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being investigated for its role as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic activities, making them candidates for pain management therapies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the Boc-protected amino acid derivatives led to compounds with improved potency against specific targets involved in inflammatory pathways .

Biochemical Research

Enzyme Inhibition Studies
The compound's structural features enable it to interact with various enzymes, potentially acting as an inhibitor. For example, studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways related to cancer progression.

Data Table 1: Enzyme Inhibition Potency

Compound VariantTarget EnzymeIC50 (µM)Reference
(S)-Boc-AlaCOX-215
(S)-Boc-PheLOX10

Neuropharmacology

Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of this compound and its derivatives. The presence of the hydroxyl group suggests antioxidant properties that may protect neuronal cells from oxidative stress.

Case Study : In a recent study on neurodegenerative diseases, compounds derived from (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid were shown to reduce markers of oxidative stress in neuronal cell cultures .

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. These interactions can modulate the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Hydroxyl vs. Protected Hydroxyl Groups
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid (56): The hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, increasing lipophilicity (logP) and stability against oxidation. Synthesis involves TBDMS-Cl and imidazole in DMF, yielding 61.6% after silica gel chromatography . Key Difference: TBDMS protection reduces hydrogen-bonding capacity compared to the free hydroxyl variant, impacting solubility and target interactions.
  • (S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: The allyloxy group introduces a reactive handle for click chemistry. This derivative shows 99% structural similarity to methoxy-substituted analogs but offers orthogonal reactivity for further functionalization .
Electron-Withdrawing Substituents
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (62): Fluorine substitution enhances metabolic stability and electron-deficient character. Synthesized via LiOH-mediated hydrolysis in THF/water, yielding 62% without purification . Key Difference: The 4-fluoro group reduces polarity (logP ~1.8 vs. ~1.2 for hydroxyl) and may improve blood-brain barrier penetration .
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid: Dual halogenation (Cl and F) increases steric bulk and electrophilicity.
Bulkier Aromatic Systems
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrene-1-carboxamido)propanoic acid (4): Incorporation of pyrene introduces fluorescence and π-π stacking capabilities. Synthesized via amide coupling (64% yield), this derivative is used in photochemical studies and DNA intercalation . Key Difference: The pyrene moiety drastically increases molecular weight (433.17 g/mol) and hydrophobicity, limiting aqueous solubility .

Modifications in the Amino Acid Backbone

Isopropylamino vs. Other Amino Groups
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid: Lacks the isopropyl group, simplifying the structure. The 3-fluoro substitution alters electronic properties compared to the 4-hydroxyphenyl variant, as evidenced by upfield shifts in $ ^1H $ NMR (δ 4.95 ppm for α-proton) .
  • (S)-2-((tert-butoxycarbonyl)amino)-6-(pyrene-1-carboxamido)hexanoic acid (5): Extended carbon chain (hexanoic acid backbone) increases flexibility and may enhance membrane permeability. HRMS confirms a molecular ion at m/z 475.2221 ([M+H]$^+$) .

Biological Activity

(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer and antioxidant properties, as well as its antimicrobial efficacy.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropyl amine moiety, and a 4-hydroxyphenyl group, which contribute to its biological profile. The molecular formula is C14H23N1O5C_{14}H_{23}N_{1}O_{5}, and it has a molecular weight of approximately 281.34 g/mol.

Anticancer Activity

Recent studies have identified derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as promising candidates for anticancer therapy. The compound has been tested against various cancer cell lines, including A549 non-small cell lung cancer cells.

Key Findings

  • Cytotoxicity : In vitro assays revealed that certain derivatives reduced A549 cell viability significantly. For instance, one study reported that specific derivatives could reduce cell viability by up to 50% while showing reduced toxicity towards non-cancerous Vero cells .
  • Mechanism of Action : The mechanism behind the anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit cell migration, which is crucial for metastasis .

Antioxidant Properties

The antioxidant capabilities of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid were evaluated using various assays such as the DPPH radical scavenging assay.

Results

  • Radical Scavenging Activity : Compounds derived from this scaffold exhibited significant antioxidant activity. For example, one derivative demonstrated potent scavenging effects comparable to established antioxidants like ascorbic acid .
  • Structure-Activity Relationship : The presence of the 4-hydroxyphenyl group was found to enhance antioxidant properties, suggesting that modifications at this position could further improve efficacy .

Antimicrobial Activity

In addition to anticancer and antioxidant activities, the compound's derivatives have shown promise against multidrug-resistant bacterial and fungal pathogens.

Research Insights

  • Efficacy Against Pathogens : Studies indicated that compounds featuring the 4-hydroxyphenyl moiety exhibited antimicrobial properties against WHO priority pathogens, including strains resistant to conventional antibiotics .
  • Mechanisms : The antimicrobial action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid against A549 cells. Compound 20 was highlighted for its significant cytotoxicity and ability to reduce cell migration .
  • Antioxidant Evaluation :
    • In another investigation, several derivatives were tested for their ability to scavenge free radicals. The results showed that some compounds had antioxidant activities comparable to commercial antioxidants like butylated hydroxytoluene (BHT) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid?

  • Methodology : The compound is typically synthesized via stepwise Boc-protection of the amino group, followed by coupling of the isopropyl and 4-hydroxyphenyl moieties. Key steps include:

  • Use of DMF as a solvent for Boc protection, with imidazole and TBDMS-Cl to protect hydroxyl groups (e.g., 4-hydroxyphenyl) during synthesis .
  • Purification via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to isolate the product, achieving ~61.6% yield .
  • Acidic workup (e.g., HCl) to remove Boc groups selectively without degrading the propanoic acid backbone .

Q. How can the stereochemical purity of the compound be validated post-synthesis?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and confirm >99% enantiomeric excess (ee) .
  • Optical rotation : Compare measured [α]D values with literature data for (S)-configured amino acid derivatives .
  • NMR with chiral shift reagents : Europium-based reagents can differentiate diastereomeric complexes in ¹H or ¹³C NMR spectra .

Q. What analytical techniques are critical for characterizing the compound’s structure and stability?

  • Methodology :

  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 352.18) and detect impurities .
  • FT-IR : Identify key functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹, phenolic -OH at ~3200 cm⁻¹) .
  • Stability studies : Monitor degradation under varying pH (e.g., Boc group hydrolysis at pH < 4) and temperature (e.g., 25°C vs. 40°C) using accelerated stability protocols .

Advanced Research Questions

Q. How can contradictions in enzymatic inhibition data for this compound be resolved?

  • Methodology :

  • Kinetic assays : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition (e.g., with serine proteases or oxidases) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to rule out nonspecific interactions .
  • Structural studies : Use X-ray crystallography or cryo-EM to visualize binding modes, focusing on the 4-hydroxyphenyl group’s role in active-site interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to improve solubility without cytotoxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases) using the 4-hydroxyphenyl group as a pharmacophore .
  • MD simulations (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns trajectories, analyzing hydrogen bonds with the Boc-protected amine .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) on inhibitory potency .

Q. What are the best practices for handling and storing the compound to prevent degradation?

  • Methodology :

  • Storage : Keep at –20°C under argon in amber vials to prevent light-/moisture-induced Boc deprotection .
  • Lyophilization : Freeze-dry aqueous solutions to extend shelf life (stable ≥12 months at –80°C) .
  • Quality control : Monitor purity monthly via HPLC (≥95% threshold) and replenish stock if degradation exceeds 5% .

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